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molecular formula C14H26O4 B8570879 Dihexyl oxalate CAS No. 20602-87-3

Dihexyl oxalate

Cat. No. B8570879
M. Wt: 258.35 g/mol
InChI Key: VIGLJKSIDLNMGH-UHFFFAOYSA-N
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Patent
US04256908

Procedure details

Using the same reaction tube and catalyst as in Example 1, a gaseous mixture consisting of carbon monoxide, ketene, n-hexyl nitrite and nitrogen (55:0.8:6.7:37.5, volume ratio) was introduced into the reaction tube at a rate of 39.6 l./hr. and the reaction was conducted at a temperature of 120° C. under ordinary pressure. After reaction, the reaction product was analyzed by gas chromatography. As the result, it was found that di-n-hexyl malonate was produced at a rate of 24 g/l·(catalyst)·hr. and di-n-hexyl oxalate was produced as a by-product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C]=O.C=C=[O:5].N([O:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])=O.C(OCCCCCC)(=O)[CH2:16][C:17]([O:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])=[O:18]>>[C:17]([O:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])(=[O:18])[C:16]([O:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])=[O:5] |^3:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)OCCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)OCCCCCC)(=O)OCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced into the reaction tube at a rate of 39.6 l
CUSTOM
Type
CUSTOM
Details
was conducted at a temperature of 120° C. under ordinary pressure
CUSTOM
Type
CUSTOM
Details
After reaction
CUSTOM
Type
CUSTOM
Details
was produced at a rate of 24 g/l·(catalyst)·hr

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)OCCCCCC)(=O)OCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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